Viomycin sulfate
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Overview
Description
Viomycin Sulfate is a sulfate salt form of viomycin, a tuberactinomycin antibiotic used to treat tuberculosis.
Scientific Research Applications
Antibacterial Mechanism
Viomycin sulfate, a tuberactinomycin antibiotic, is essential in treating multidrug-resistant tuberculosis. Holm et al. (2016) detailed its mechanism of action, revealing that viomycin inhibits bacterial protein synthesis by blocking elongation factor G (EF-G) catalyzed translocation of messenger RNA on the ribosome. This inhibition results in the ribosome stalling in a pretranslocation state, impeding bacterial growth (Holm, Borg, Ehrenberg & Sanyal, 2016).
Ribosomal Interaction
Stanley et al. (2010) and Johansen et al. (2006) explored how viomycin and capreomycin, another tuberactinomycin antibiotic, bind to the ribosome. They found that these antibiotics bind at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large subunit, stabilizing the tRNA in the A site and inhibiting translocation. This interaction is crucial for their antibacterial efficacy against Mycobacterium tuberculosis (Stanley, Blaha, Grodzicki, Strickler & Steitz, 2010); (Johansen, Maus, Plikaytis & Douthwaite, 2006).
Biosynthesis and Gene Cluster
Thomas, Chan, and Ozanick (2003) and Barkei, Kevany, Felnagle, and Thomas (2009) conducted studies on the biosynthesis of viomycin, detailing the sequencing and annotation of its biosynthetic gene cluster. Their work provides insights into the production and regulation of viomycin, paving the way for the development of new derivatives to combat resistance (Thomas, Chan & Ozanick, 2003); (Barkei, Kevany, Felnagle & Thomas, 2009).
Molecular Interactions and Drug Resistance
Research by Maus, Plikaytis, and Shinnick (2005) delved into the molecular basis of resistance to viomycin and related drugs. They identified mutations in the rRNA gene (rrs) and the tlyA gene, which are associated with resistance patterns, thereby aiding in the understanding of drug resistance mechanisms (Maus, Plikaytis & Shinnick, 2005).
properties
CAS RN |
37883-00-4 |
---|---|
Molecular Formula |
C25H45N13O14S |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
InChI Key |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
Isomeric SMILES |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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